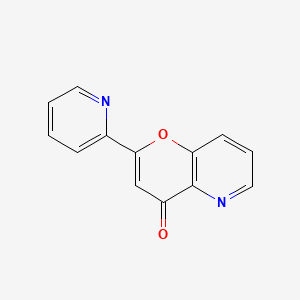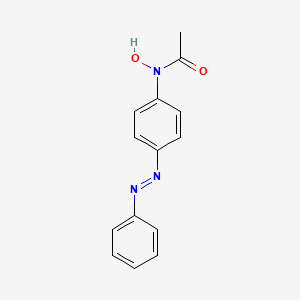
N-(p-(phenylazo)phenyl)acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-(phenylazo)phenyl)acetohydroxamic acid: is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a phenylazo group attached to a phenyl ring, which is further connected to an acetohydroxamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-(phenylazo)phenyl)acetohydroxamic acid typically involves the reaction of p-aminophenylacetic acid with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with phenylhydroxylamine to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, continuous flow systems, and purification techniques such as crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(p-(phenylazo)phenyl)acetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxamic acid group under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxamic acids.
Scientific Research Applications
Chemistry: N-(p-(phenylazo)phenyl)acetohydroxamic acid is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other functionalized aromatic compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of bacterial infections and cancer.
Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
Mechanism: The mechanism of action of N-(p-(phenylazo)phenyl)acetohydroxamic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea and the subsequent production of ammonia.
Molecular Targets and Pathways:
Urease Inhibition: The compound targets the urease enzyme, disrupting its catalytic activity and reducing ammonia production.
Enzyme Inhibition: The hydroxamic acid moiety can chelate metal ions in the active sites of metalloenzymes, leading to inhibition.
Comparison with Similar Compounds
Acetohydroxamic Acid: A known urease inhibitor with a simpler structure.
Salicylhydroxamic Acid: Another hydroxamic acid with applications in enzyme inhibition.
Phenylhydroxylamine: A related compound used in the synthesis of azo dyes.
Uniqueness: N-(p-(phenylazo)phenyl)acetohydroxamic acid is unique due to the presence of both the phenylazo and hydroxamic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other hydroxamic acids, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6153-84-0 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-hydroxy-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H13N3O2/c1-11(18)17(19)14-9-7-13(8-10-14)16-15-12-5-3-2-4-6-12/h2-10,19H,1H3 |
InChI Key |
SADZFDSHSOJPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



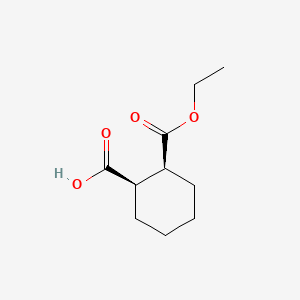
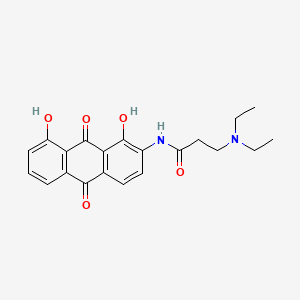
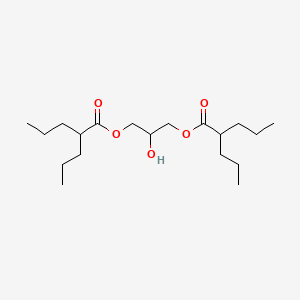
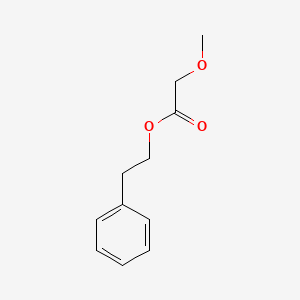
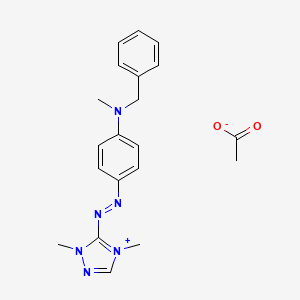
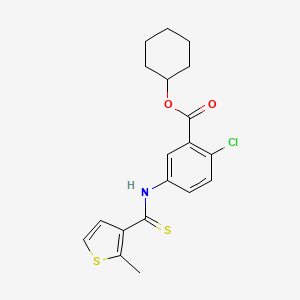
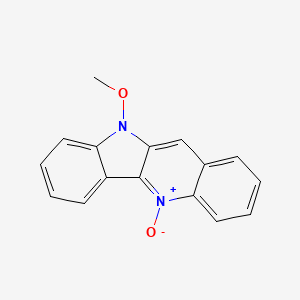
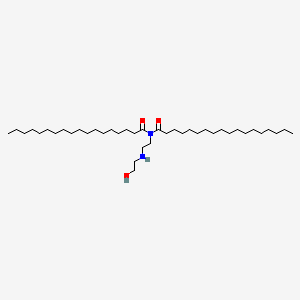

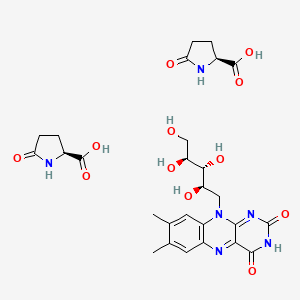
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
